molecular formula C11H21NO3 B13556793 tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate

tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate

Cat. No.: B13556793
M. Wt: 215.29 g/mol
InChI Key: JHCUAQXGKDRBOU-IUCAKERBSA-N
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Description

tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H21NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with (1S,2R)-2-(hydroxymethyl)cyclopentyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the preparation of chiral compounds due to its stereochemistry .

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its carbamate group can act as a substrate or inhibitor for various enzymes .

Medicine

In medicine, tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is investigated for its potential therapeutic properties. It has been studied for its role in drug delivery systems and as a prodrug for active pharmaceutical ingredients .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
  • tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate
  • tert-butyl carbamate

Uniqueness

tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry makes it particularly valuable in the synthesis of chiral compounds and in studies of enzyme specificity.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1

InChI Key

JHCUAQXGKDRBOU-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CO

Origin of Product

United States

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